4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine
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Overview
Description
4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and two prop-2-enyl groups attached to the thiazole ring
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl groups .
Chemical Reactions Analysis
4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition studies.
Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties, warranting further research into its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine can be compared to other thiazole derivatives, such as:
4-(4-chlorophenyl)-1,3-thiazol-2-amine: Lacks the prop-2-enyl groups, resulting in different chemical reactivity and biological activity.
4-(4-chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-imine:
4-(4-chlorophenyl)-N,3-bis(ethyl)-1,3-thiazol-2-imine: Substitution of prop-2-enyl groups with ethyl groups alters the compound’s steric and electronic properties, leading to different reactivity and biological effects.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-3-9-17-15-18(10-4-2)14(11-19-15)12-5-7-13(16)8-6-12/h3-8,11H,1-2,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYXQRRKXXDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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